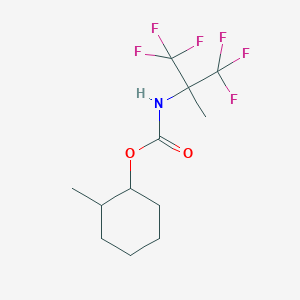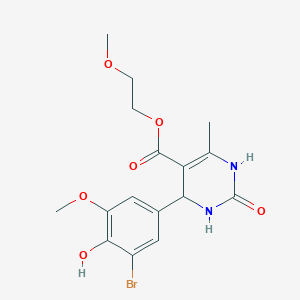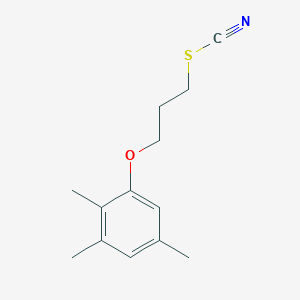
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a carbamate group attached to a hexafluoroisopropyl moiety. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of 2-methylcyclohexanol with 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization. The industrial production also ensures the compound meets the required safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted carbamates, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of fluorinated compounds.
Mécanisme D'action
The mechanism of action of (2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hexafluoroisopropyl moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.
Hexafluoroisopropyl carbamate: Another carbamate derivative with comparable chemical properties.
Uniqueness
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is unique due to the presence of both a cyclohexyl ring and a hexafluoroisopropyl group, which confer distinct chemical and physical properties. Its combination of stability, reactivity, and potential biological activity makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F6NO2/c1-7-5-3-4-6-8(7)21-9(20)19-10(2,11(13,14)15)12(16,17)18/h7-8H,3-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKNIVJILBHMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5075856.png)
![3-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5075858.png)

![2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione](/img/structure/B5075882.png)
![2,2-diphenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5075889.png)
METHANONE](/img/structure/B5075900.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5075909.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5075923.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5075931.png)

![N-[2-(acetylamino)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5075948.png)
![2-chloro-1-[3-(2-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5075966.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbut-2-enamide](/img/structure/B5075968.png)
